7-chloro-2-imino-4aH-quinazolin-4-one
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Overview
Description
7-chloro-2-imino-4aH-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique chemical structure and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-imino-4aH-quinazolin-4-one typically involves the reaction of 7-chloro-4-oxoquinazoline with appropriate reagents under controlled conditions. One common method involves the use of phenyl hydrazine derivatives, which are refluxed with 7-chloro-2-phenyl-4H-benzo[d][1,3]oxazin-4-one in methanol for several hours . The reaction conditions, such as temperature and duration, are crucial to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-imino-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a chlorine atom with a nucleophile, such as an amine or thiol group.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline derivatives or reduction to yield different quinazolinone analogs.
Condensation Reactions: These reactions involve the formation of Schiff bases or hydrazones by reacting with aldehydes or hydrazines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are employed under controlled conditions.
Condensation Reactions: Aldehydes or hydrazines are used in the presence of an acid catalyst to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, Schiff bases, and hydrazones, each with distinct chemical and biological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-chloro-2-imino-4aH-quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
7-chloro-4-aminoquinoline: Known for its antimalarial properties.
2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.
2-(4-chlorophenyl)-quinazolin-4(3H)-one: Also shows α-glucosidase inhibitory activity.
Uniqueness
7-chloro-2-imino-4aH-quinazolin-4-one stands out due to its unique imino group at the second position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinazolinone derivatives and contributes to its potential therapeutic applications .
Properties
Molecular Formula |
C8H6ClN3O |
---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
7-chloro-2-imino-4aH-quinazolin-4-one |
InChI |
InChI=1S/C8H6ClN3O/c9-4-1-2-5-6(3-4)11-8(10)12-7(5)13/h1-3,5H,(H2,10,12,13) |
InChI Key |
HNSBCZQQIDIRQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=NC(=N)NC(=O)C21)Cl |
Origin of Product |
United States |
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